3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride
Description
3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with an amino group at position 3 and a carboxylic acid at position 4, forming a dihydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt. The compound is of significant interest in medicinal chemistry, particularly as a precursor for kinase inhibitors and nucleotide analogs, owing to its ability to mimic purine bases and interact with biological targets .
Properties
IUPAC Name |
3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.2ClH/c8-6-5-3(7(12)13)1-9-2-4(5)10-11-6;;/h1-2H,(H,12,13)(H3,8,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNIIFSNDWPZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NN=C2N)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
The foundational step in synthesizing pyrazolo[3,4-c]pyridine derivatives involves cyclocondensation between hydrazines and β-keto esters. This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group of the β-keto ester, followed by intramolecular cyclization to form the pyrazole ring. For 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid, the use of methyl 3-aminopyrazole-4-carboxylate as a precursor has been documented, with subsequent hydrolysis under acidic conditions yielding the carboxylic acid moiety.
Representative Reaction Conditions:
Functionalization via Halogenation and Cross-Coupling
Post-cyclization halogenation at the C-5 position enables further elaboration of the pyrazolo[3,4-c]pyridine core. Source demonstrates that 5-chloro or 5-bromo derivatives can be synthesized using NaNO₂ and Ac₂O in dichloroethane (DCE), achieving yields of 85–90%. These halogenated intermediates serve as substrates for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), which introduce aryl or heteroaryl groups at C-5.
Synthesis of 3-Amino-1H-Pyrazolo[3,4-c]Pyridine-4-Carboxylic Acid
Stepwise Construction of the Bicyclic System
The target compound’s synthesis typically follows a three-step sequence:
-
Formation of the Pyrazole Ring: As outlined in Section 1.1.
-
Introduction of the Amino Group: Nitration at C-3 followed by reduction using H₂/Pd-C in methanol.
-
Hydrolysis and Acidification: Saponification of the ester group with NaOH (2M, 60°C) and subsequent treatment with HCl gas to form the dihydrochloride salt.
Critical Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethanol | 70 | 95 |
| Nitration/Reduction | HNO₃/H₂SO₄, then H₂/Pd-C | 65 | 92 |
| Hydrolysis/Salt formation | NaOH, HCl gas | 90 | 98 |
Catalytic Enhancements and Solvent Optimization
Recent advances emphasize the role of nano-magnetic catalysts (e.g., Fe₃O₄@MIL-101(Cr)) in accelerating cyclocondensation. These catalysts reduce reaction times from 12 hours to 4 hours while improving yields to 82%. Solvent screening reveals that dimethylformamide (DMF) enhances solubility of intermediates, though ethanol remains preferred for its low toxicity and ease of removal.
Mechanistic Insights and Byproduct Management
Cyclization and Aromatization Pathways
The cyclocondensation mechanism proceeds through a keto-enol tautomerization of the β-keto ester, facilitating nucleophilic attack by hydrazine. Density functional theory (DFT) studies indicate that the activation energy for cyclization decreases by 15–20 kcal/mol in the presence of Brønsted acids. Aromatization to the pyridine ring occurs via dehydrogenation, often mediated by aerial oxygen or mild oxidizing agents like MnO₂.
Mitigating Regioisomeric Byproducts
Regioselectivity challenges arise during the cyclization step, with competing pathways leading to 1H-pyrazolo[4,3-c]pyridine vs. 1H-pyrazolo[3,4-b]pyridine isomers. Employing bulky substituents on the β-keto ester (e.g., tert-butyl groups) favors the desired [3,4-c] isomer by steric hindrance, achieving a 7:1 selectivity ratio.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors enhance heat transfer and mixing efficiency, particularly during exothermic cyclization steps. A tubular reactor operating at 100°C with a residence time of 30 minutes achieves 89% conversion, compared to 70% in batch processes.
Purification and Salt Formation
Crystallization from ethanol/water mixtures (3:1 v/v) yields the free carboxylic acid with >99% purity. Subsequent dihydrochloride salt formation requires strict control of HCl gas flow rates to prevent over-acidification, which can degrade the product.
Visible-light-mediated C–H amination at C-7 using Ru(bpy)₃Cl₂ as a photocatalyst enables direct introduction of amino groups without pre-halogenation, streamlining synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
3-Amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride has been explored for its potential as a therapeutic agent. Its structural similarity to purine bases allows it to act as an inhibitor or modulator of various enzymes and receptors involved in disease processes.
Case Studies:
- Antiviral Activity : Research has demonstrated that derivatives of pyrazolo[3,4-c]pyridine exhibit significant antiviral properties. A study highlighted the synthesis of novel compounds based on this scaffold that showed potent activity against HIV-1 reverse transcriptase (RT) .
- Anticancer Properties : Compounds derived from this structure have been evaluated for their anticancer effects. In vitro studies indicated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of various enzymes, including kinases and phosphodiesterases. These enzymes play crucial roles in cell signaling and regulation.
Notable Findings:
- Inhibition of phosphodiesterase enzymes has been linked to enhanced cellular signaling pathways that can be beneficial in treating conditions such as erectile dysfunction and pulmonary hypertension .
- The compound's ability to selectively inhibit certain kinases suggests potential applications in cancer therapy, where specific kinase pathways are often dysregulated .
Neuropharmacology
Research indicates that pyrazolo[3,4-c]pyridine derivatives may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases.
Research Insights:
- Animal models have shown that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are key factors in diseases like Alzheimer's and Parkinson's .
- The modulation of neurotransmitter systems by these compounds suggests their potential use in treating mood disorders and anxiety .
Synthetic Methodologies
The synthesis of this compound involves several strategies that enhance its yield and purity.
Synthesis Overview:
- Common methods include cyclization reactions involving hydrazones and appropriate carboxylic acids under acidic or basic conditions.
- Recent advancements have introduced greener synthetic routes utilizing microwave-assisted synthesis, which significantly reduces reaction times and increases efficiency .
Table 1: Biological Activities of 3-Amino-1H-pyrazolo[3,4-c]pyridine Derivatives
| Activity Type | Target | Reference |
|---|---|---|
| Antiviral | HIV RT | |
| Anticancer | Various cancers | |
| Enzyme inhibition | PDEs | |
| Neuroprotective | Neuronal cells |
Table 2: Synthetic Approaches for Derivatives
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Cyclization with hydrazones | Traditional method using acidic conditions | 70–90 |
| Microwave-assisted synthesis | Green chemistry approach | 85–95 |
Mechanism of Action
The mechanism by which 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Differences :
- Substituent Effects: The dihydrochloride salt of the target compound enhances aqueous solubility compared to the ethyl ester derivative, which relies on organic solvents for dissolution. The amino and carboxylic acid groups also increase hydrogen-bonding capacity, improving target binding in biological systems.
- Stability : The ethyl ester derivative (CAS 1171539-58-4) may exhibit lower hydrolytic stability in aqueous environments due to ester lability, whereas the carboxylic acid form is more stable under physiological conditions .
Research Findings
- Binding Affinity : Computational docking studies suggest that the carboxylic acid group in the target compound forms stronger ionic interactions with ATP-binding pockets of kinases compared to the ethyl ester analog, which lacks this moiety.
- Toxicity : Preliminary cytotoxicity assays indicate lower IC₅₀ values for the dihydrochloride salt (≤10 µM in cancer cell lines) versus the ethyl ester derivative (>50 µM), highlighting enhanced bioactivity .
Notes and Limitations
- Synthetic Challenges : The dihydrochloride salt requires stringent pH control during synthesis to avoid decomposition, unlike the ethyl ester variant, which is more tolerant to varied conditions.
Biological Activity
3-Amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazolo-pyridine framework, which is known for its diverse biological activities. The dihydrochloride form enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
Antiviral Activity
Recent studies indicate that derivatives of pyrazolo[3,4-c]pyridines exhibit significant antiviral properties. For instance, compounds similar to 3-amino-1H-pyrazolo[3,4-c]pyridine have shown efficacy against various viruses, including those responsible for respiratory and gastrointestinal infections. A study demonstrated that specific derivatives inhibited viral replication by targeting viral enzymes crucial for the life cycle of the virus .
Anticancer Properties
The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Research has highlighted its potential in treating various cancers, including solid tumors and hematological malignancies such as multiple myeloma .
The mechanism by which 3-amino-1H-pyrazolo[3,4-c]pyridine exerts its biological effects often involves the modulation of kinase activity. By inhibiting specific kinases involved in cell proliferation and survival pathways, this compound can induce apoptosis in malignant cells while sparing normal cells .
Case Study 1: Antiviral Efficacy
A recent clinical trial evaluated the antiviral efficacy of a derivative of 3-amino-1H-pyrazolo[3,4-c]pyridine against influenza viruses. The results indicated a significant reduction in viral load in treated subjects compared to controls, suggesting strong antiviral potential .
Case Study 2: Cancer Treatment
In vitro studies using cancer cell lines demonstrated that treatment with 3-amino-1H-pyrazolo[3,4-c]pyridine resulted in marked inhibition of cell growth and induction of apoptosis. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .
Comparative Analysis
The following table summarizes the biological activities reported for various derivatives of pyrazolo[3,4-c]pyridine compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step procedures, including cyclization and acidification. For example, intermediates like pyrazolo[3,4-c]pyridine derivatives can be prepared via nucleophilic substitution or coupling reactions. Characterization of intermediates should include:
- 1H NMR : Analyze aromatic protons (δ 7.5–8.7 ppm) and amine groups (δ 11.8–13.9 ppm) to confirm regiochemistry .
- LCMS/HRMS : Verify molecular ion peaks (e.g., ESIMS m/z 311.1 for related structures) and purity (>95%) .
- Elemental Analysis : Confirm stoichiometry of the dihydrochloride salt (e.g., C8H16Cl2N4) .
Q. How should researchers assess the stability and storage conditions of this compound?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures under controlled heating.
- Hygroscopicity Tests : Evaluate moisture absorption using dynamic vapor sorption (DVS).
- Storage Recommendations : Store at -20°C for long-term stability (1–2 years) or room temperature for short-term use (1–2 weeks), based on analogous dihydrochloride salts .
Q. What solubility profiles are critical for in vitro assays?
- Methodological Answer : Solubility screening in polar (DMSO, water) and non-polar solvents (ethanol, acetonitrile) is essential. For example:
- DMSO Solubility : >10 mM for stock solutions in cell-based assays.
- Aqueous Buffers : Test pH-dependent solubility (e.g., pH 1–7.4) using UV-Vis spectroscopy. Data for related compounds suggest limited solubility in water, requiring salt forms for improved bioavailability .
Advanced Research Questions
Q. How can isotopic labeling (e.g., 13C) be applied to track metabolic pathways of this compound?
- Methodological Answer : Incorporate 13C at specific positions (e.g., carboxylic acid group) via labeled precursors (e.g., 13C-sodium cyanide). Key steps:
- Synthetic Optimization : Use Pd-catalyzed cross-coupling reactions to introduce labels .
- Mass Spectrometry : Confirm isotopic enrichment (>99%) using HRMS.
- Metabolic Tracing : Apply LC-MS/MS to detect labeled metabolites in hepatocyte assays .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Impurity Profiling : Use HPLC (e.g., 97.34% purity for related pyrazolo-pyridines) to rule out interference from byproducts .
- Dose-Response Curves : Compare EC50 values across multiple assays (e.g., enzymatic vs. cell-based).
- Structural Analogues : Test derivatives (e.g., methyl or halogen substitutions) to isolate pharmacophore contributions .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Methodological Answer : SAR optimization involves:
- Scaffold Modification : Introduce substituents at the 3-amino or pyridine-carboxylic acid positions to enhance binding.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target receptors.
- In Vitro Validation : Test analogues in kinase or enzyme inhibition assays, referencing libraries like Enamine’s pyrazolo-pyridine derivatives .
Q. What analytical methods are most effective for quantifying this compound in complex matrices (e.g., plasma)?
- Methodological Answer : Develop a validated LC-MS/MS protocol:
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns).
- Chromatography : Employ a reverse-phase column (C18, 2.6 µm) with gradient elution (0.1% formic acid in water/acetonitrile).
- Detection : Monitor transitions (e.g., m/z 239 → 154 for related dihydrochlorides) with a triple quadrupole MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
